molecular formula C19H24BrNO2 B4056170 N-1-adamantyl-3-bromo-4-ethoxybenzamide

N-1-adamantyl-3-bromo-4-ethoxybenzamide

Cat. No.: B4056170
M. Wt: 378.3 g/mol
InChI Key: YCPIUTGMZJUYBZ-UHFFFAOYSA-N
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Description

“N-1-adamantyl-3-bromo-4-ethoxybenzamide” is a compound that belongs to the class of adamantane derivatives . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .


Synthesis Analysis

The synthesis of adamantane derivatives like “this compound” often involves carbocation or radical intermediates that exhibit unique stability and reactivity compared to simple hydrocarbon derivatives . A method for preparing such compounds involves the reaction of adamantanol with 4-bromophenol in the presence of bromoadamantane . This reaction is carried out in a sealed ampule at 120°C for 2 hours without solvent and catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an amide and an adamantyl group . Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .


Chemical Reactions Analysis

Adamantane derivatives are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .


Physical and Chemical Properties Analysis

Adamantane derivatives are characterized by their unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .

Scientific Research Applications

Chemical Synthesis and Properties

N-1-adamantyl-3-bromo-4-ethoxybenzamide, due to its structural components, finds its applications in various chemical synthesis processes and the study of its properties. For instance, the reaction of adamantane under atmospheric nitric oxide with N-hydroxyphthalimide (NHPI) highlights the radical catalyst behavior of NHPI, leading to derivatives including 1-N-adamantylbenzamide, demonstrating the versatility of adamantane-based compounds in chemical reactions (Sakaguchi et al., 1997). Furthermore, adamantyl-substituted dihydroxybenzenes, prepared by reacting 1-bromoadamantane with dihydroxybenzenes, form the basis for synthesizing pendant adamantyl poly(ether imide)s, emphasizing the role of adamantane derivatives in creating materials with unique solubilities and thermal properties (Eastmond et al., 1999).

Biomedical Applications

The biomedical research field has also explored adamantyl derivatives, including this compound, for their potential therapeutic applications. For instance, adamantyl N-benzylbenzamide derivatives have been studied for their depigmenting and tyrosinase inhibitory activities, where the lipophilic character of the adamantyl moiety enhances the depigmentation power of these derivatives, indicating their potential as skin lightening agents (Baek et al., 2012). Similarly, 3D-QSAR studies of these derivatives have provided insights into their mechanism of action, further supporting their application in melanogenesis inhibition (Hong et al., 2014).

Catalytic and Material Science Applications

Additionally, adamantyl derivatives have been utilized in catalysis and material science. For example, dirhodium tetracarboxylate derived from adamantylglycine has shown high asymmetric induction in carbenoid reactions, demonstrating the catalyst's efficiency and the impact of adamantane-based ligands on reaction outcomes (Reddy et al., 2006). Monomeric arylpalladium halide complexes with hindered phosphines, including adamantyl variants, have been synthesized and characterized, revealing their potential in facilitating cross-coupling reactions, a cornerstone in organic synthesis (Stambuli et al., 2002).

Mechanism of Action

The mechanism of action of “N-1-adamantyl-3-bromo-4-ethoxybenzamide” is not explicitly mentioned in the available resources. However, many nitrogen-containing adamantane derivatives with a C–N bond exhibit antiviral and other biological activities .

Properties

IUPAC Name

N-(1-adamantyl)-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO2/c1-2-23-17-4-3-15(8-16(17)20)18(22)21-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPIUTGMZJUYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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